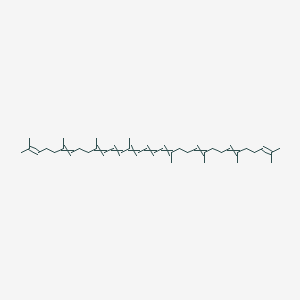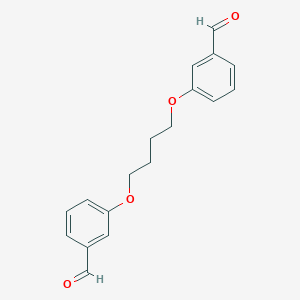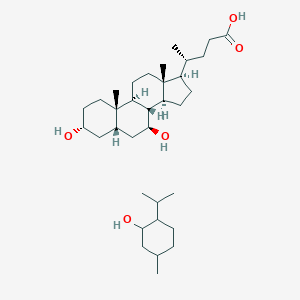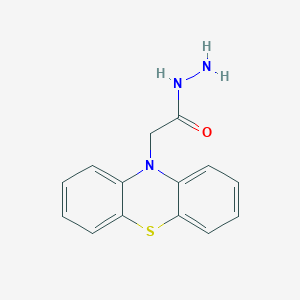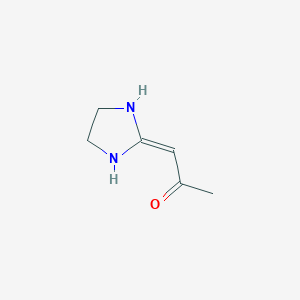
1-Imidazolidin-2-ylidenepropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidin-2-ylidenepropan-2-one, also known as IMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMPP is a cyclic enamine that is formed by the reaction of propanone with imidazolidine.
Wirkmechanismus
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
1-Imidazolidin-2-ylidenepropan-2-one has been shown to have various biochemical and physiological effects on the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to have antibacterial activity against various Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1-Imidazolidin-2-ylidenepropan-2-one has several advantages and limitations for lab experiments. One of the advantages of 1-Imidazolidin-2-ylidenepropan-2-one is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Another advantage of 1-Imidazolidin-2-ylidenepropan-2-one is its versatility, which allows it to be used in various synthetic and catalytic reactions. However, one of the limitations of 1-Imidazolidin-2-ylidenepropan-2-one is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
1-Imidazolidin-2-ylidenepropan-2-one has several potential future directions in various fields. In organic synthesis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a chiral auxiliary to control the stereochemistry of various reactions. In catalysis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a ligand to enhance the selectivity and efficiency of various reactions. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one can be further studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent. Moreover, new derivatives of 1-Imidazolidin-2-ylidenepropan-2-one can be synthesized and studied for their potential applications in various fields.
Synthesemethoden
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized by the reaction of propanone with imidazolidine in the presence of a base. The reaction results in the formation of a cyclic enamine, which can be purified and isolated using various methods such as column chromatography, recrystallization, and distillation. The purity and yield of 1-Imidazolidin-2-ylidenepropan-2-one can be optimized by controlling the reaction conditions such as temperature, time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidin-2-ylidenepropan-2-one has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. 1-Imidazolidin-2-ylidenepropan-2-one has been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. 1-Imidazolidin-2-ylidenepropan-2-one has also been used as a ligand in catalytic reactions, where it can enhance the selectivity and efficiency of the reaction. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one has been studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent.
Eigenschaften
CAS-Nummer |
119406-97-2 |
|---|---|
Produktname |
1-Imidazolidin-2-ylidenepropan-2-one |
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI-Schlüssel |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Kanonische SMILES |
CC(=O)C=C1NCCN1 |
Synonyme |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



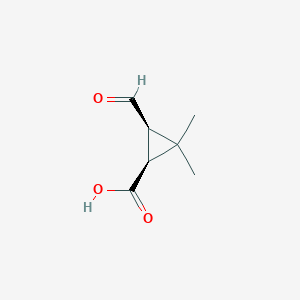
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
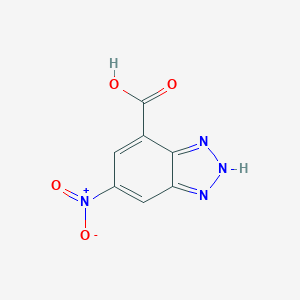
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
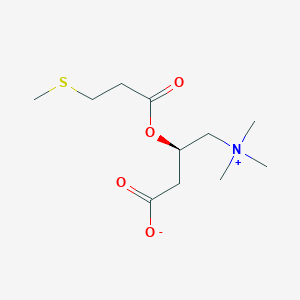
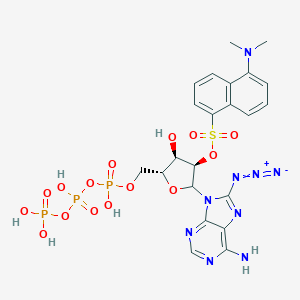


![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)

